molecular formula C19H24ClN3O4S2 B2442322 2-(2-(Phenylsulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329875-59-3

2-(2-(Phenylsulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2442322
CAS No.: 1329875-59-3
M. Wt: 457.99
InChI Key: DGIKYKZLQVXHJG-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C19H24ClN3O4S2 and a molecular weight of 457.99. It belongs to a class of compounds known as heterocyclic compounds, which are the pillar of medicinal chemistry research .


Synthesis Analysis

The synthesis of similar compounds involves conventional techniques and is characterized by elemental analysis, IR, MS, 1H, and 13C NMR . A series of 6-tosyl-4,5,6,7-tetrahydrothieno [2,3- c ]pyridine-3-carboxamide analogues have been synthesized using 4-methylbenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine core, which is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .


Chemical Reactions Analysis

The chemical reactions of similar compounds, such as 2-sulfonyl dienes, with some alkenes have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations . The energy results indicated that the [2+4] cycloaddition reactions are the most favorable pathways .

Scientific Research Applications

Stereochemistry and Pharmacological Profile Enhancement

Research on enantiomerically pure analogs of piracetam, which share structural similarities with the mentioned compound, has shown that the stereochemistry of these molecules can significantly influence their biological properties. These studies emphasize the importance of chiral centers in enhancing pharmacological profiles, including cognitive function improvement and neuroprotective effects (G. Veinberg et al., 2015).

Thiophene Analogues and Carcinogenicity Evaluation

Thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity, highlighting the role of aromatic ring substitution in determining biological activity. This research underscores the utility of thiophene derivatives in exploring structure-activity relationships and assessing safety profiles of novel compounds (J. Ashby et al., 1978).

Sulfonamides in Drug Development

Sulfonamides, which are structurally related to the compound due to the sulfonamide moiety, have been extensively studied for various therapeutic applications. These include roles as carbonic anhydrase inhibitors, antiepileptics, and antipsychotics, demonstrating the broad therapeutic potential of sulfonamide-containing compounds (F. Carta et al., 2012).

Phenothiazines and Biological Activities

Phenothiazine derivatives, known for their diverse biological activities, offer valuable insights into the development of compounds with significant antibacterial, anticancer, and antiviral properties. The research on these compounds can guide the design and synthesis of novel therapeutics based on structural analogs like the compound (K. Pluta et al., 2011).

Indolylarylsulfones and Antiviral Properties

Studies on indolylarylsulfones as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors provide a foundation for exploring similar compounds' antiviral capabilities. Such research indicates the potential for developing novel antiviral agents based on structural modifications and optimizations (Valeria Famiglini & R. Silvestri, 2018).

Properties

IUPAC Name

2-[[2-(benzenesulfonyl)acetyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2.ClH/c1-2-9-22-10-8-14-15(11-22)27-19(17(14)18(20)24)21-16(23)12-28(25,26)13-6-4-3-5-7-13;/h3-7H,2,8-12H2,1H3,(H2,20,24)(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIKYKZLQVXHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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